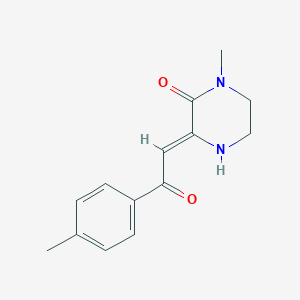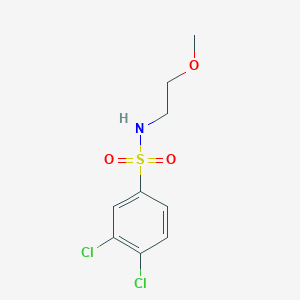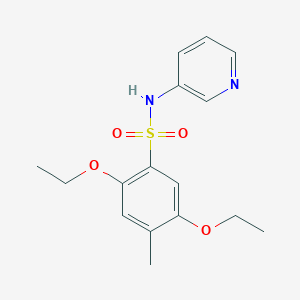
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as Norharmane, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the beta-carboline family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One major advantage of using 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone in lab experiments is its diverse biological activities. It can be used to study various signaling pathways and enzymes, making it a versatile tool for scientific research. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone. One potential area of research is its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods and improved solubility could enhance its potential for use in scientific research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. While it has several advantages for use in lab experiments, its low solubility in water presents a limitation. Further research is needed to fully understand its potential as a therapeutic agent and to identify potential drug targets.
合成方法
The synthesis of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone can be achieved through various methods, including the reaction of 1-phenylpiperazine with 1-naphthyl-2-chloroacetate and subsequent oxidation with potassium permanganate. Another method involves the reaction of 1-phenylpiperazine with 2-naphthoic acid and subsequent cyclization with phosphoryl chloride. The purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR.
科学研究应用
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
178408-30-5 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
(3E)-3-(2-naphthalen-1-yl-2-oxoethylidene)-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C22H18N2O2/c25-21(19-12-6-8-16-7-4-5-11-18(16)19)15-20-22(26)24(14-13-23-20)17-9-2-1-3-10-17/h1-12,15,23H,13-14H2/b20-15+ |
InChI 键 |
BQUIARAAYXXWEF-HMMYKYKNSA-N |
手性 SMILES |
C1CN(C(=O)/C(=C\C(=O)C2=CC=CC3=CC=CC=C32)/N1)C4=CC=CC=C4 |
SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=CC3=CC=CC=C32)N1)C4=CC=CC=C4 |
规范 SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=CC3=CC=CC=C32)N1)C4=CC=CC=C4 |
同义词 |
(3E)-3-(2-naphthalen-1-yl-2-oxo-ethylidene)-1-phenyl-piperazin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)



